molecular formula C10H18O B073913 Cyclodecanone CAS No. 1502-06-3

Cyclodecanone

Cat. No.: B073913
CAS No.: 1502-06-3
M. Wt: 154.25 g/mol
InChI Key: SXOZDDAFVJANJP-UHFFFAOYSA-N
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Description

Cyclodecanone is an organic compound with the molecular formula C10H18O. It is a cyclic ketone, characterized by a ten-membered ring structure with a carbonyl group (C=O) at one position. This compound is a colorless liquid at room temperature and is known for its distinctive odor. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecanone can be synthesized through several methods. One common method involves the oxidation of cyclodecane using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the catalytic hydrogenation of this compound oxime, which is derived from this compound itself.

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of cyclodecane using air or oxygen in the presence of a catalyst. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclodecanone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce this compound oxime or other oxidized derivatives.

    Reduction: It can be reduced to cyclodecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or air/oxygen with a catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Cyclodecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclodecanone involves its reactivity as a ketone. The carbonyl group (C=O) in this compound is highly reactive and can participate in various chemical reactions. In biological systems, this compound and its derivatives may interact with enzymes and proteins, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Cyclodecanone can be compared with other cyclic ketones such as cyclododecanone and cyclohexanone:

    Cyclododecanone: This compound has a twelve-membered ring structure and is used in the production of specialized nylons and fragrances.

    Cyclohexanone: This six-membered ring ketone is widely used in the production of nylon and as a solvent. It is smaller and more volatile than this compound.

Uniqueness of this compound: this compound’s ten-membered ring structure provides unique reactivity and stability, making it valuable in specific chemical syntheses and industrial applications. Its balance between ring size and reactivity distinguishes it from other cyclic ketones .

Properties

IUPAC Name

cyclodecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZDDAFVJANJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164490
Record name Cyclodecanone
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1502-06-3
Record name Cyclodecanone
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Record name Cyclodecanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLODECANONE
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Record name Cyclodecanone
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Record name Cyclodecanone
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Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecanone
Reactant of Route 2
Cyclodecanone
Reactant of Route 3
Cyclodecanone
Reactant of Route 4
Cyclodecanone
Reactant of Route 5
Cyclodecanone
Reactant of Route 6
Cyclodecanone
Customer
Q & A

Q1: What is the molecular formula and weight of cyclodecanone?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in 13C NMR, the introduction of deuterium atoms in specific positions leads to long-range isotope shifts, which can help in assigning NMR signals and determining deuteriation sites. []

Q3: What are the dielectric properties of this compound?

A3: this compound exhibits a sharp decrease in dielectric constant at its melting point. [] It also shows a higher relaxation time compared to other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. []

Q4: Can this compound be used as a complexant in enzymatic reactions?

A4: Yes, this compound effectively acts as a complexant in reactions catalyzed by Bacillus macerans cyclodextrin glucanotransferase (CGTase). Specifically, it enhances the conversion of starch, maltodextrin, and glycogen into cyclodextrins, particularly β-cyclodextrin. [] This enhancement is due to its selective complexation with β-cyclodextrin, shifting the reaction equilibrium. []

Q5: How does the complexation of this compound with CGTase affect cyclodextrin production?

A5: The presence of this compound as a complexant generally leads to higher yields of cyclodextrins, particularly β-cyclodextrin. The extent of yield enhancement depends on factors like temperature, substrate type, and the specific complexant used. For instance, using this compound at 25 °C and pH 7 resulted in 91-93% yields of β-cyclodextrin from amylopectin, waxy-maize starch, and tapioca starch. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational chemistry techniques have been employed to study this compound. Force-field calculations have been used to investigate its conformational preferences. [] Additionally, molecular mechanics methodology has been applied to analyze Norrish type II reactions of this compound. []

Q7: How does the ring size of cyclic ketones affect their reactivity in the Yurchenko diolefination?

A7: The reactivity in the Yurchenko diolefination, which involves reacting cyclic ketones with dimethylsulfoxonium methylide, varies with ring size. Medium-sized rings like this compound show lower reactivity compared to smaller (cycloheptanone) or larger rings (cyclododecanone). This difference in reactivity is attributed to the conformational constraints imposed by the ring size on the reaction intermediates. []

Q8: Are there specific formulation strategies to enhance this compound's properties?

A8: While the provided research doesn't detail specific formulation strategies for this compound itself, its use as a complexant in cyclodextrin production highlights its ability to form inclusion complexes. This property suggests potential for developing formulations where this compound could enhance the solubility or bioavailability of other compounds by encapsulating them within its cyclic structure. [, ]

Q9: What are some interesting reactions involving this compound?

A9: this compound participates in various reactions, including:

  • Ring Enlargement: It can undergo ring enlargement reactions, enabling the synthesis of larger ring systems like macrolides. For example, reacting this compound with a chiral building block led to the synthesis of (12R)-(+)-12-methyl-13-tridecanolide. [, ]
  • Yurchenko Diolefination: Reacting this compound with dimethylsulfoxonium methylide under specific conditions can lead to the formation of 1,3-terminal dienes. This reaction, termed Yurchenko diolefination, proceeds through a [, ]-sigmatropic rearrangement. []
  • Oxidation: this compound can be oxidized to form products like oxabicycloundecanol derivatives using cytochrome P450 monooxygenase CYP101B1. This biocatalytic hydroxylation reaction targets unactivated methylene C-H bonds in the cycloalkyl ring. []

Q10: What happens when this compound reacts with dimethylsulfoxonium methylide?

A10: The reaction of this compound with dimethylsulfoxonium methylide can proceed via two pathways:

  1. Yurchenko Diolefination: This pathway dominates when excess base is present. Instead of oxiranes, 1,3-terminal dienes are formed. The reaction mechanism involves deprotonation of a betaine intermediate followed by a [, ]-sigmatropic rearrangement and elimination of sulfenic acid. []

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